Magnesium 8-quinolinolate

Description

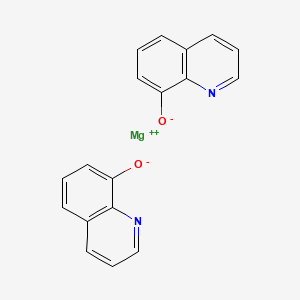

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;quinolin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGAWFXXABCMIW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12MgN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070896 | |

| Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-28-7 | |

| Record name | Bis(8-hydroxyquinolinato)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(quinolin-8-olato-N,O)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Magnesium 8 Quinolinolate and Its Derivatives

Conventional Solution-Phase Synthesis Techniques

Traditional methods for synthesizing magnesium 8-quinolinolate and its complexes predominantly involve reactions in solution, leveraging precipitation and reflux techniques to achieve the desired products.

Precipitation Methods for Crystalline this compound

A straightforward and widely used method for the synthesis of this compound (Mgq2) is through precipitation. dntb.gov.ua This technique typically involves reacting a soluble magnesium salt with 8-hydroxyquinoline (B1678124) in a suitable solvent. The formation of the complex is often facilitated by adjusting the pH of the solution. For instance, the addition of a base like sodium hydroxide (B78521) can deprotonate the hydroxyl group of 8-hydroxyquinoline, enabling its coordination to the magnesium ion. asianpubs.org

One common approach involves the addition of an inorganic metal salt precipitating agent to an acidic solution of 8-hydroxyquinoline. Subsequent adjustment of the pH with a caustic material, such as sodium hydroxide, to the point where the metal quinolinolate precipitates out of the solution. google.com The resulting precipitate, crystalline this compound, can then be collected by filtration. Studies have shown that factors such as pH and stoichiometry can have minor effects on the emission wavelength and intensity of the final product. dntb.gov.ua For example, a light green precipitate of cupric 8-quinolinolate is formed when a cupric ion reacts with 8-hydroxyquinoline in a solution buffered with ammonium (B1175870) acetate. uobaghdad.edu.iq Similarly, other metal salts, including magnesium, can be precipitated by adding a suitable metal salt precipitating agent to an acid solution of 8-hydroxyquinoline and then adjusting the pH to induce precipitation. google.com

| Reactants | Solvent | Key Conditions | Product |

| Magnesium Salt, 8-Hydroxyquinoline | Water, Ethanol | pH adjustment (e.g., with NaOH) | Crystalline this compound |

| 8-Hydroxyquinoline, Metal Salt Precipitating Agent | Acidic Solution | pH adjustment to precipitation point | Metal Quinolinolate |

Reflux Synthesis for Magnesium Quinolinolate Complexes

Reflux synthesis is another conventional method employed for the preparation of magnesium quinolinolate complexes, particularly mixed ligand systems. researchgate.net This technique involves heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the reaction flask, allowing for prolonged reaction times at an elevated temperature.

For instance, mixed ligand magnesium complexes have been synthesized using a conventional reflux method. researchgate.net In a typical procedure, a solution of the ligands, such as 8-hydroxyquinoline and a substituted pyridine-1-oxide, is refluxed with a magnesium salt in a suitable solvent like ethanol. researchgate.netnih.goviucr.org This method has been successfully used to prepare complexes like (pyridine-1-oxide)(8-quinolinato)magnesium(II) and (2-hydroxypyridine-1-oxide)(8-quinolato)magnesium(II). researchgate.net Similarly, gallium complexes have been synthesized by heating a solution of trimethylgallium (B75665) and the appropriate 8-quinolinolate pro-ligand in toluene (B28343) under reflux for 24 hours. acs.org

Green Chemistry Approaches in this compound Synthesis

In a move towards more environmentally benign synthetic processes, green chemistry principles have been applied to the synthesis of this compound. A notable green synthesis method involves the use of water as a solvent, avoiding the need for organic solvents which are often hazardous.

In one such method, magnesium 8-hydroxyquinoline (MgQ2) was synthesized by vigorously stirring 8-hydroxyquinoline and magnesium hydroxide in distilled water at 90 °C. researchgate.net This approach not only simplifies the reaction conditions but also leads to a high yield (84.56%) of the product with good crystallinity and high purity. researchgate.net This demonstrates a viable and more sustainable alternative to conventional synthesis methods. Another green approach utilizes the solution combustion method with aqueous and alcoholic extracts of cinnamon bark. lew.ro

Synthesis of Substituted 8-Hydroxyquinoline Ligands for Magnesium Complexation

The functional properties of this compound complexes can be finely tuned by modifying the 8-hydroxyquinoline ligand. The synthesis of substituted 8-hydroxyquinoline ligands is a key strategy for developing materials with tailored electronic and optical properties. researchgate.netacs.org

Strategies for Derivatization at Specific Quinoline (B57606) Ring Positions (e.g., C-2, C-5, C-7)

The derivatization of the quinoline ring at specific positions allows for the introduction of various functional groups, which can significantly impact the properties of the resulting magnesium complex.

C-2 Position: Modifications at the C-2 position have been explored to enhance the biological activity and address issues like weak potency and metabolic instability of quinoline derivatives. mdpi.com Strategies for C-2 functionalization often involve cross-coupling reactions. nih.gov

C-5 and C-7 Positions: The C-5 and C-7 positions of the quinoline ring are common sites for halogenation and other substitutions. beilstein-journals.orgresearchgate.net For example, 5-aminomethyl-8-hydroxyquinoline has been used as a scaffold to create more complex structures. researchgate.net The introduction of substituents at the 5-position, such as electron-donating or withdrawing groups, has been shown to modify the electronic properties of the resulting complexes. researchgate.net Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides. beilstein-journals.org

Rational Design and Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The rational design of 8-hydroxyquinoline ligands involves the strategic placement of electron-donating and electron-withdrawing groups to manipulate the electronic structure and, consequently, the photophysical properties of the magnesium complexes. acs.orgscispace.com

Electron-Donating Groups: The introduction of electron-donating groups, such as methyl groups, into the pyridine (B92270) ring of the 8-hydroxyquinoline ligand can lead to a slight blue shift in the fluorescence emission of the resulting metal complexes. researchgate.net

Electron-Withdrawing Groups: Conversely, the incorporation of electron-withdrawing groups, such as halogens or nitro groups, can influence the emission wavelength. researchgate.net For example, it has been predicted that electron-withdrawing groups at the C-5 or C-7 positions can cause a blue-shift in the complex's emission. scispace.com The combination of electron-withdrawing and -donating substituents on the 8-hydroxyquinoline ligand allows for control over the HOMO and LUMO energy levels, which are responsible for the emission from the complexes. acs.org This approach has been used to tune the emission of related aluminum complexes from the green to the blue region. acs.org The rational design of ligands with specific electronic properties is a powerful tool for developing new functional materials. frontiersin.org

Controlled Fabrication of this compound Nanostructures and Morphologies

The controlled fabrication of this compound (MgQ₂) nanostructures is a burgeoning area of research, driven by the potential to tailor the material's properties for specific applications in optoelectronics and other advanced technologies. By manipulating the size, shape, and dimensionality of MgQ₂ at the nanoscale, researchers can influence its electronic and photoluminescent characteristics. Methodologies for creating these nanostructures primarily fall into two categories: vapor-based techniques and solution-based synthesis.

One of the prominent vapor-based methods for creating uniform thin films of this compound is Physical Vapor Deposition (PVD). This technique involves the sublimation of the source material in a high-vacuum environment, which then deposits onto a substrate to form a thin, homogenous film. Research has demonstrated the successful synthesis of magnesium bis-(8-hydroxyquinoline) (Mgq₂) thin films using PVD. researchgate.net In a typical process, the Mgq₂ material is deposited under a pressure of approximately 2x10⁻⁵ Torr onto a glass substrate. The resulting films have been shown to be homogenous, and their optical properties, such as refractive index and band gap energy, can be precisely characterized.

| Parameter | Value/Description | Reference |

| Deposition Technique | Physical Vapor Deposition (PVD) | researchgate.net |

| Material | Magnesium bis-(8-hydroxyquinoline) (Mgq₂) | researchgate.net |

| Substrate | Glass | researchgate.net |

| Pressure | ~2x10⁻⁵ Torr | researchgate.net |

| Resulting Morphology | Homogenous thin film | researchgate.net |

This table summarizes the key parameters for the fabrication of this compound thin films via Physical Vapor Deposition.

Solution-based methods offer a versatile and often simpler alternative for synthesizing various nanostructures. The precipitation method, for instance, has been successfully employed to create nanorods of a derivative, bis(2-methyl-8-hydroxyquinoline) magnesium [Mg(mq)₂]. researchgate.net This process typically involves reacting a magnesium salt, such as magnesium acetate, with the 8-hydroxyquinoline derivative in a suitable solvent, leading to the precipitation of the nanostructured product. While this specific example uses a derivative, the fundamental approach is readily adaptable for the synthesis of this compound nanostructures.

The synthesis of other metal 8-quinolinolate nanostructures, such as bis(8-hydroxyquinoline) zinc (ZnQ₂) nano-flowers and nanorods, through simple chemical precipitation methods further underscores the viability of this approach for this compound. researchgate.net These methods often provide control over the morphology of the resulting nanostructures by adjusting parameters like precursor concentration, temperature, and the use of surfactants. For example, cetyl pyridinium (B92312) chloride (CPC) has been used as a surfactant to synthesize highly luminescent nanorods of bis(8-hydroxyquinoline) zinc. researchgate.net Similar strategies could be explored to control the morphology of this compound nanostructures, potentially yielding nanoparticles, nanowires, or other complex shapes. The fabrication of OLEDs using a magnesium complex of 5-chloro-8-hydroxyquinoline (B194070) as the emission layer also points to the importance of developing robust synthesis and fabrication techniques for these materials. researchgate.net

Advanced Structural Elucidation and Solid State Characterization of Magnesium 8 Quinolinolate Systems

Crystallographic Analysis of Magnesium 8-Quinolinolate and its Derivatives

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. These techniques provide fundamental insights into the structure of this compound and its derivatives.

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of bulk materials. wisdomlib.org It is crucial for verifying the phase purity of a synthesized compound and assessing its degree of crystallinity. nih.govamericanpharmaceuticalreview.com The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ), which correspond to the different lattice planes within the crystal structure as described by Bragg's Law. frontiersin.org

For this compound and its derivatives, PXRD is employed to confirm the formation of the desired crystalline phase and to ensure the absence of unreacted starting materials or undesired polymorphic forms. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp, well-defined peaks are indicative of a highly crystalline sample, while broad halos suggest an amorphous or poorly crystalline nature. americanpharmaceuticalreview.com Studies on nanorods of a derivative, 2-methyl-8-hydroxyquinoline magnesium [Mg(mq)2], have utilized PXRD to ascertain their structural aspects. researchgate.netresearchgate.net The comparison of experimental PXRD patterns with those calculated from single crystal data or with standard database entries (e.g., from the International Centre for Diffraction Data - ICDD) allows for definitive phase identification. frontiersin.org

Spectroscopic Fingerprinting and Vibrational Mode Assignments

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule, serving as a "fingerprint" for identification and structural analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. libretexts.org The FTIR spectrum of this compound provides clear evidence of the coordination of the 8-hydroxyquinolinate ligand to the magnesium ion.

A key feature in the FTIR spectrum of the free 8-hydroxyquinoline (B1678124) (8-HQ) ligand is a broad absorption band in the region of 3160-3150 cm⁻¹, which is attributed to the stretching vibration of the phenolic -OH group. researchgate.net Upon chelation with magnesium, this band disappears, indicating the deprotonation of the hydroxyl group and the formation of a Mg-O bond. researchgate.net The FTIR spectra of this compound and its derivatives also exhibit characteristic bands corresponding to the vibrations of the quinoline (B57606) ring system. researchgate.netresearchgate.net These include C=C and C=N stretching vibrations typically observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The C-O stretching vibration, which appears around 1217-1203 cm⁻¹ in the free ligand, may shift upon coordination. researchgate.net

Table 1: Characteristic FTIR Peaks for 8-Hydroxyquinoline and its Magnesium Complex

This table is interactive. Users can sort and filter the data.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) in 8-HQ | Approximate Wavenumber (cm⁻¹) in Mg(q)₂ | Reference |

|---|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3160 - 3150 | Absent | researchgate.net |

| Quinoline Ring | C=C and C=N Stretch | 1600 - 1400 | 1600 - 1400 | researchgate.netresearchgate.net |

| Phenolic C-O | C-O Stretch | 1217 - 1203 | Shifted | researchgate.net |

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. ubbcluj.ro It relies on the inelastic scattering of monochromatic light, known as Raman scattering. ubbcluj.ro A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org

While detailed Raman spectra of this compound are not extensively provided in the search results, the technique is valuable for studying the vibrational modes of the quinoline ring system. researchgate.net The Raman spectrum of the free 8-hydroxyquinoline ligand would show characteristic bands for the aromatic ring vibrations. Upon coordination to magnesium, shifts in the positions and changes in the intensities of these bands can be expected, providing further evidence of complex formation. Raman spectroscopy can be particularly useful for studying the low-frequency vibrations involving the Mg-N and Mg-O bonds, which are often difficult to observe in FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For the free 8-hydroxyquinoline ligand, the ¹H NMR spectrum shows a distinct set of signals for the aromatic protons of the quinoline ring. cmu.educhemicalbook.com The chemical shifts and coupling patterns of these protons are characteristic of the substituted quinoline system. Similarly, the ¹³C NMR spectrum of 8-hydroxyquinoline displays a unique set of peaks for each carbon atom in the molecule. cmu.educhemicalbook.com

Upon formation of the this compound complex, changes in the chemical shifts of the protons and carbons in the quinoline ligand are expected due to the coordination with the magnesium ion. The diamagnetic nature of the Mg²⁺ ion allows for the acquisition of high-resolution NMR spectra. The analysis of these spectra can confirm the chelation of the ligand to the metal center and provide insights into the symmetry of the complex in solution. For instance, in related metal-8-hydroxyquinolate complexes, NMR has been used to differentiate between facial and meridional isomers. cmu.edu

Table 2: Representative ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline

This table is interactive. Users can sort and filter the data.

| Carbon Atom | Approximate Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|

| C=O | 189.52 | cmu.edu |

| C-O | 154.76 | cmu.edu |

| C=N | 149.42 | cmu.edu |

| Aromatic C | 141.31, 140.31, 128.63, 127.88, 127.00, 121.25, 111.90 | cmu.edu |

Surface and Microstructural Characterization Techniques

The surface and microstructure of synthesized this compound are critical to its properties and performance in various applications. Techniques such as scanning electron microscopy and X-ray photoelectron spectroscopy provide invaluable insights into these characteristics.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is an essential technique for analyzing the surface morphology of solid materials. semanticscholar.org In the context of this compound (MgQ₂), SEM is employed to observe the size, shape, and crystalline nature of the synthesized product. researchgate.net Studies utilizing SEM have confirmed the formation of crystalline 8-hydroxyquinoline magnesium. researchgate.net The analysis of SEM micrographs can reveal whether the particles are uniform, aggregated, or have specific structures like globules or layers. semanticscholar.orgmatec-conferences.org For instance, research on a green synthesis method for MgQ₂ used SEM to verify that the product had good crystallinity. researchgate.net This morphological information is crucial for understanding the material's purity and physical properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic structure of the top 5-10 nanometers of a material's surface. wikipedia.org The method is based on the photoelectric effect, where irradiating a sample with X-rays ejects electrons, whose kinetic energies are then measured to identify the elements present and their bonding environments. wikipedia.org

XPS analysis has been instrumental in confirming the composition and high purity of synthesized this compound crystals. researchgate.net The technique can verify the presence of magnesium, carbon, nitrogen, and oxygen on the material's surface. Furthermore, by analyzing small shifts in the binding energies of the core electrons (e.g., Mg 2p, O 1s), XPS provides information about the oxidation states and chemical bonding within the complex. carleton.eduresearchgate.net However, accurately speciating magnesium surfaces can be challenging due to the very small differences in binding energies for various magnesium compounds, such as magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.net

Thermal Stability and Decomposition Pathway Analysis

Understanding the thermal behavior of this compound is vital for its application in devices that may operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this assessment.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. justwrite.in The resulting plot, known as a thermogram, shows temperature ranges where the material is stable (plateaus) and where it undergoes decomposition (inflections indicating mass loss). justwrite.in

TGA has been used to study the thermal stability of this compound. unesp.br Research shows that the compound possesses high thermal stability. researchgate.net In one study, TGA-DSC analysis indicated that anhydrous this compound begins to decompose at approximately 470 °C. researchgate.net Another analysis noted an initial 5% weight loss at 146 °C. researchgate.net The thermal stability of the compound can be further enhanced, for example, when it is encapsulated within a beta-cyclodextrin (B164692) inclusion complex. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing a thermodynamic profile of the material. unesp.brnih.gov

DSC studies on this compound and related compounds are often performed in conjunction with TGA. researchgate.net This combined analysis helps to correlate mass loss events with endothermic or exothermic processes. For example, DSC can identify the glass transition temperature of amorphous materials or the melting point of crystalline substances. science.gov The technique is fundamental in characterizing the energetic effects that occur as the magnesium complex is heated. netzsch.com

Table 1: Thermal Analysis Data for this compound

| Analysis Type | Event | Temperature (°C) | Observation | Citation |

| TGA | Initial Weight Loss | 146 | 5% loss of mass | researchgate.net |

| TGA | Decomposition Onset | ~470 | Thermal decomposition begins | researchgate.net |

| DSC | Thermal Transitions | - | Used to study energetic effects during heating | unesp.br |

Elemental Compositional Verification in Synthesized Complexes

Verifying the elemental composition is a crucial final step in the synthesis of this compound to confirm that the desired product has been formed with high purity. This is typically achieved through elemental analysis, which compares the experimentally determined weight percentages of elements with the theoretically calculated values based on the compound's molecular formula. The theoretical molecular formula for anhydrous this compound is C₁₈H₁₂MgN₂O₂. nih.gov

Elemental analysis has been successfully used to confirm the formation of di(8-hydroxyquinoline)magnesium complexes. nih.gov The results are typically presented as the calculated (calcd) versus the experimentally found percentages for carbon (C), hydrogen (H), and nitrogen (N). Close agreement between these values provides strong evidence of the compound's identity and purity. mdpi.com In addition to traditional elemental analysis, techniques like Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, can provide a semi-quantitative evaluation of the elemental composition. matec-conferences.org

Table 2: Representative Elemental Analysis Data for a Metal Chelate Complex

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 75.45 | 75.05 |

| Hydrogen (H) | 6.01 | 5.93 |

| Nitrogen (N) | Value dependent on specific complex | Value dependent on specific complex |

| Magnesium (Mg) | Value dependent on specific complex | Value dependent on specific complex |

| Note: This table provides a representative format for elemental analysis data based on similar complex structures mdpi.com; actual "Found" values vary with each synthesis batch. The "Calculated" values for C and H are based on a related complex for illustrative purposes. |

Coordination Chemistry and Ligand Design Principles in Magnesium 8 Quinolinolates

Chelation Mechanisms and Preferred Coordination Environments of Magnesium(II) with 8-Hydroxyquinoline (B1678124)

8-Hydroxyquinoline (also known as oxine or 8-quinolinol) functions as a classic bidentate chelating agent, possessing two donor atoms: the nitrogen of the quinoline (B57606) ring and the oxygen from the hydroxyl group. scirp.orgnih.gov The chelation with a metal ion, such as magnesium(II), occurs through the deprotonated hydroxyl oxygen and the lone pair of electrons on the nitrogen atom. This dual coordination forms a stable five-membered chelate ring, a favored configuration in coordination chemistry.

The primary complex formed is bis(8-quinolinolato)magnesium(II), denoted as Mg(C₉H₆NO)₂ or Mgq₂. ontosight.ai In this structure, the Mg²⁺ ion is coordinated to two 8-quinolinolate ligands. ontosight.ai While a simple 1:2 metal-to-ligand ratio suggests a four-coordinate environment, the coordination preference of magnesium(II) is more complex. Commonly, Mgq₂ is described as having a tetrahedral geometry around the central magnesium ion. ontosight.ai

However, magnesium has a pronounced tendency to achieve a more stable, higher coordination number, typically six, resulting in an octahedral or distorted octahedral geometry. mdpi.comnih.govnih.gov This is often accomplished by coordinating additional ligands, such as water or other solvent molecules, or through the formation of oligomeric or polymeric structures where a quinolinolate ligand from one unit bridges to the magnesium center of another. Many magnesium complexes with biologically relevant ligands adopt this six-coordinate octahedral arrangement. mdpi.com

Influence of Ligand Substituents on Coordination Geometry, Bond Lengths, and Stability

The stability of metal chelates with substituted 8-hydroxyquinolines is directly linked to the basicity of the donor nitrogen and oxygen atoms. mcmaster.ca The introduction of electron-donating groups (e.g., methyl, -CH₃) increases the electron density on the donor atoms, strengthening the Mg-N and Mg-O bonds and enhancing complex stability. Conversely, electron-withdrawing groups (e.g., chloro, -Cl) decrease the basicity of the ligand, which can lead to weaker coordination bonds. rsc.org

Research has demonstrated that modifying the 8-hydroxyquinoline ligand with substituents such as chloro, dichloro, methyl, and dimethyl groups allows for the fine-tuning of the complex's photophysical properties, including the color of emitted light. researchgate.net This indicates a direct manipulation of the frontier molecular orbitals and the electronic structure of the complex.

| Substituent on 8-Hydroxyquinoline | Predicted Effect on Electron Density | Potential Impact on Mg-Ligand Bonds | Consequence for Complex Stability |

| Electron-Donating (e.g., -CH₃) | Increases electron density on N and O donors | Stronger, shorter bonds | Increased stability |

| Electron-Withdrawing (e.g., -Cl) | Decreases electron density on N and O donors | Weaker, longer bonds | Decreased stability |

Design and Structural Implications of Mixed-Ligand Magnesium Quinolinolate Architectures

The architectural diversity of magnesium quinolinolate complexes can be expanded through the design of mixed-ligand systems. researchgate.net This strategy involves incorporating one or more 8-hydroxyquinoline-type ligands along with other distinct ligands within the magnesium ion's coordination sphere. This approach is a powerful tool for creating materials with tailored properties.

For example, mixed-ligand magnesium complexes have been synthesized by combining substituted 8-hydroxyquinoline derivatives with ligands like 2-(2-hydroxyphenyl)-1H-benzimidazole (HBI). researchgate.net These complexes were specifically designed to tune the photoluminescence characteristics for potential use in electronic display devices. researchgate.net Another avenue of research has explored the creation of mixed-ligand systems with Mg(II), 2-furoic acid, and oligopyridines such as 2,2'-bipyridine (B1663995) (bpy) or phenanthroline (phen). mdpi.com

Analysis of Supramolecular Interactions in Crystalline Magnesium 8-Quinolinolate Assemblies (e.g., π-stacking, Hydrogen Bonding)

In the solid state, the three-dimensional arrangement of this compound molecules is governed by a series of non-covalent supramolecular interactions. These forces are critical in dictating the crystal packing and, consequently, the material's bulk properties.

π-π Stacking: A predominant interaction in these crystalline assemblies is π-π stacking, which occurs between the electron-rich aromatic rings of the quinolinolate ligands on adjacent molecules. mdpi.comnih.govnih.gov These interactions are crucial for the formation of extended structures, such as one-dimensional chains or two-dimensional sheets. mdpi.comrsc.org The typical distance for these face-to-face interactions ranges from 3.6 to 3.9 Å. mdpi.com

Hydrogen Bonding: Hydrogen bonds also play a significant role, particularly in complexes that incorporate water molecules (hydrates) or ligands with hydrogen bond donor/acceptor sites. mdpi.comiucr.org Intermolecular interactions like C-H···O and C-H···π can create robust networks that link individual complexes or supramolecular chains, adding further stability to the crystal lattice. mdpi.commdpi.comiucr.org For example, in the mixed-ligand complex [Mg(H₂O)₄(phen)]·2HFur·phen·H₂O, an extensive hydrogen-bonding network involving both coordinated and lattice water molecules is essential for stabilizing the supramolecular architecture. mdpi.com

| Interaction Type | Description | Typical Distance | Structural Consequence |

| π-π Stacking | Attraction between aromatic quinoline rings of adjacent ligands. mdpi.com | 3.6 - 3.9 Å mdpi.com | Formation of 1D, 2D, or 3D supramolecular assemblies. mdpi.comrsc.org |

| Hydrogen Bonding | Electrostatic attraction involving H atoms and electronegative atoms (O, N). mdpi.com | Varies (e.g., C-H···O) | Links individual complexes or chains, enhancing crystal stability. mdpi.comiucr.org |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π-system. mdpi.com | Varies | Contributes to the overall stability of the crystal packing. mdpi.com |

Comparative Studies of Coordination Trends Across Divalent Metal Quinolinolates (e.g., Magnesium, Zinc, Beryllium)

A comparative analysis of 8-hydroxyquinoline complexes with different divalent metal ions, such as magnesium(II), zinc(II), and beryllium(II), highlights how the identity of the central metal influences the final structure and properties.

All three metal ions form stable complexes with 8-hydroxyquinoline. ontosight.ainii.ac.jpresearchgate.net However, their coordination preferences differ. While Mg(II) has a strong preference for six-coordinate octahedral geometry, Zn(II) is more flexible, readily adopting four-coordinate (tetrahedral) or five-coordinate geometries. mdpi.comnih.govresearchgate.net Anhydrous zinc bis(8-quinolinolato), Znq₂, has been shown to exist as a tetramer containing both five- and six-coordinate zinc centers. researchgate.net Reports on Be(II) and Zn(II) quinolinolate complexes are more common in the literature than those for Mg(II). researchgate.net

The nature of the metal-ligand bond also varies. The bonds in magnesium quinolinolate are considered to have a more pronounced ionic character compared to the more covalent nature of the bonds in zinc quinolinolate. researchgate.net Despite these differences, a study of the extra-atomic relaxation energies for Mg and Zn 8-quinolinolates indicated that the ligand environment has a similar energetic influence on both metal centers. oup.com The choice of metal ion is a critical design parameter, as it significantly affects the photophysical properties, such as the emission profile, of the resulting complex. researchgate.net

| Metal Ion | Typical Coordination Geometry | Metal-Ligand Bond Character | Key Structural Features |

| Magnesium(II) | Prefers six-coordinate (octahedral). mdpi.comnih.gov | More ionic. researchgate.net | Often incorporates water or forms oligomers to achieve hexacoordination. mdpi.com |

| Zinc(II) | Flexible: four-coordinate (tetrahedral) or five-coordinate. nih.govresearchgate.net | More covalent. researchgate.net | Can form complex oligomeric structures, like the tetrameric Znq₂. researchgate.net |

| Beryllium(II) | Typically four-coordinate (tetrahedral). | - | Forms stable Be(q)₂ complexes. researchgate.net |

Spectroscopic and Photophysical Investigations of Magnesium 8 Quinolinolate Complexes

Ultraviolet-Visible Absorption Spectroscopy and Characterization of Electronic Transitions

The electronic absorption spectrum of magnesium 8-quinolinolate provides fundamental insights into its electronic structure. In acetonitrile (B52724) solution, Mgq2 exhibits its lowest-energy absorption band at approximately 396 nm. researchgate.net Another study reports absorption maxima for Mgq2 and other related metal complexes in different solvents. For instance, in methanol (B129727) and chloroform, the absorption maxima are observed at similar wavelengths, while a shift is noted in dimethyl sulfoxide (B87167) (DMSO). scirp.org Specifically, in DMSO, 8-hydroxyquinoline (B1678124) (8-HQ), the ligand, shows an absorption maximum at 319 nm, whereas the metal complexes, including Mgq2, exhibit a hypsochromic shift (a shift to shorter wavelengths). scirp.org

The absorption bands observed for 8-HQ and its metal complexes are generally attributed to n→π* and π→π* electronic transitions within the quinoline (B57606) ring system. scirp.org Theoretical studies have also been employed to understand the electronic transitions. For Mgq2, the calculated vertical excitation energy is 3.489 eV, corresponding to an absorption wavelength of 355.44 nm. researchgate.net Research on similar 8-hydroxyquinoline derivative metal complexes has identified prominent peaks around 360 nm and 270 nm, which are assigned to electronic transitions between the ¹La and ¹Bb states. bioinfopublication.orgbioinfopublication.org

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | Absorption Maximum (λ_max) | Reference |

| This compound (Mgq2) | Acetonitrile | 396 nm | researchgate.net |

| 8-Hydroxyquinoline (8-HQ) | DMSO | 319 nm | scirp.org |

| Mg(mq)2 nanorods | researchgate.net | ||

| MgCaq4, MgCdq4, MgBaq4 | 270 nm, 360 nm | bioinfopublication.orgbioinfopublication.org | |

| Mgq2 (theoretical) | 355.44 nm | researchgate.net |

Photoluminescence Emission Spectroscopy

Photoluminescence (PL) is a key characteristic of Mgq2, making it a valuable material for light-emitting applications.

The emission properties of this compound complexes can be systematically modified by functionalizing the 8-hydroxyquinoline ligand. This approach allows for the tuning of the emission wavelength to achieve desired colors. For example, replacing the sulfonamide group of a sulfonamido-oxine chromophore with a 1,4-substituted-triazole moiety through click chemistry resulted in a significant bathochromic (red) shift of 40 nm in the emission maximum of the Mg2+ chelate. nih.gov This strategy demonstrates the effective manipulation of electronic effects to influence the emission of 5-substituted tris(8-quinolinolate) aluminum(III) complexes, a principle that is also applicable to magnesium complexes. scispace.comrroij.com The introduction of different substituents on the 8-hydroxyquinoline ring can alter the energy levels of the molecular orbitals, thereby changing the emission color. mdpi.com

The efficiency of the light emission process in Mgq2 is quantified by its photoluminescence quantum yield (PLQY) and lifetime. The PLQY is the ratio of photons emitted to photons absorbed. horiba.com For Mgq2, the PLQY has been reported to be 0.45 in acetonitrile solution and 0.36 in powder form. nii.ac.jp In comparison, the related zinc complex, Znq2, has a much lower PLQY of 0.03 in solution but a comparable value of 0.45 in powder form. nii.ac.jp

The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also a crucial parameter. For magnesium probes like Mag-quin-2, the lifetime is strongly dependent on the concentration of Mg2+ ions, increasing significantly upon binding. nih.gov This dependence of lifetime on ion concentration is a key principle in the design of fluorescent sensors. nih.gov

Table 2: Photoluminescence Quantum Yield (PLQY) of Mgq2 and Znq2

| Compound | Form | PLQY | Reference |

| This compound (Mgq2) | Acetonitrile Solution | 0.45 | nii.ac.jp |

| This compound (Mgq2) | Powder | 0.36 | nii.ac.jp |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Acetonitrile Solution | 0.03 | nii.ac.jp |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Powder | 0.45 | nii.ac.jp |

Temperature has a significant impact on the photoluminescence properties of materials. sgservice.com.tw Temperature-dependent photoluminescence (TD-PL) studies reveal changes in emission characteristics, energy band structures, and carrier dynamics. sgservice.com.tw For many materials, as the temperature decreases, the PL intensity increases due to the reduction of non-radiative recombination processes. edinst.com

In the case of some perovskite nanocrystals, the PL intensity increases with temperature up to a certain point (e.g., 40 K) and then decreases at higher temperatures. aps.org This behavior is attributed to carrier activation to deep-level surface centers where non-radiative recombination can occur. aps.org While specific TD-PL data for Mgq2 is not extensively detailed in the provided context, the general principles of TD-PL suggest that the emission intensity of Mgq2 would also be temperature-dependent, likely decreasing at higher temperatures due to increased thermal quenching. nih.gov The stability of the emission wavelength across a range of temperatures is a desirable characteristic for practical applications. nih.gov

Mechanistic Understanding of Fluorescence Enhancement in Magnesium 8-Quinolinolates upon Chelation

The ligand 8-hydroxyquinoline itself is weakly fluorescent. scispace.comrroij.com This is due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. scispace.comrroij.com However, upon chelation with a metal ion like magnesium, a significant enhancement in fluorescence is observed. scispace.comrroij.com

This phenomenon, known as chelation-enhanced fluorescence (CHEF), is primarily attributed to the increased rigidity of the molecule upon complex formation. scispace.comrroij.com The chelation restricts the intramolecular rotations and vibrations that would otherwise provide non-radiative pathways for the excited state to decay. By locking the ligand in a more planar and rigid conformation, the radiative emission (fluorescence) becomes the more favorable de-excitation pathway, leading to a dramatic increase in fluorescence intensity. scispace.comrroij.com The inhibition of photoinduced electron transfer (PET) upon metal ion binding is another mechanism that contributes to fluorescence enhancement in some 8-hydroxyquinoline-based sensors. researchgate.net

Electroluminescence Characteristics and Performance in Fabricated Thin Films

This compound has been investigated as an emissive material in organic light-emitting diodes (OLEDs). researchgate.net Thin films of Mgq2, often deposited using physical vapor deposition (PVD), exhibit electroluminescence (EL), which is the emission of light in response to an electric current. researchgate.net

In a fabricated OLED device with a structure of ITO/Mgq2/TPD/Cu, the current-voltage characteristics were found to be typical of a diode. researchgate.net The EL peak for a magnesium complex with 5-chloro-8-hydroxyquinoline (B194070) was observed at 539 nm, showing a red shift from its photoluminescence peak. researchgate.net Such devices have achieved a brightness of 425 cd/m². researchgate.net The performance of OLEDs is highly dependent on the device architecture, including the use of hole transport layers, electron transport layers, and blocking layers to achieve efficient charge injection, transport, and recombination within the emissive layer. rsc.orguniv-rennes.fr Mgq2 and its derivatives are considered promising materials for the fabrication of efficient and stable OLEDs. epo.org

Electronic Structure and Theoretical Modeling of Magnesium 8 Quinolinolate Systems

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the chemical interactions and ground-state properties of metal-quinolinolate complexes.

Theoretical investigations into the interaction between magnesium and quinolinolate ligands reveal significant electronic redistribution upon complex formation. DFT calculations have been employed to study the interface chemistry between metals like magnesium and thin films of similar metal quinolates, such as tris(8-hydroxyquinoline)aluminum (Alq3). These studies show that magnesium atoms tend to form covalent bonds with both oxygen and carbon atoms of the quinolinolate ligands. This interaction leads to a donation of electronic charge from the magnesium atom to the ligand. princeton.edu

These computational models provide a more detailed picture than simpler ionic bonding models, explaining experimental observations such as shifts in core-level binding energies measured by X-ray Photoelectron Spectroscopy (XPS). princeton.edu The calculations accurately predict shifts for N(1s) and O(1s) core levels, confirming the complex nature of the bonding in these systems. princeton.edu

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energy Level Alignments

Frontier Molecular Orbital (FMO) theory is a key concept for understanding the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily dictate the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's excitation energy and its potential for use in electronic devices.

Theoretical studies on a series of metal quinolates have systematically investigated their electronic properties using DFT. These studies calculate the HOMO and LUMO energy levels to determine the energy gap. For metal quinolates, the HOMO is typically localized on the phenoxide ring of the 8-hydroxyquinoline (B1678124) ligand, while the LUMO is centered on the pyridyl ring.

In a comparative theoretical study of alkali metal quinolates (LiQ, NaQ, KQ, RbQ, and CsQ), the calculated HOMO-LUMO energy gap was found to decrease significantly down the group, ranging from 3.40 eV for LiQ to 0.93 eV for CsQ. usm.my While specific DFT results for Mgq2 were not detailed in this particular study, the methodology is directly applicable. Generally, a lower LUMO value is indicative of a better electron transport material, as it can more readily accept electrons. usm.my The alignment of these frontier orbitals with the Fermi energy levels of electrodes is crucial for efficient charge injection in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov

| Compound | Calculated HOMO-LUMO Gap (eV) |

|---|---|

| LiQ | 3.40 |

| CsQ | 0.93 |

Table 1. Calculated HOMO-LUMO energy gaps for selected alkali metal quinolates, demonstrating the influence of the metal cation on the electronic structure. usm.my The methodology is applicable for determining the corresponding values for Mgq2.

Computational Studies on Charge Transport Pathways and Properties

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the materials used. Computational chemistry offers valuable tools to simulate and understand charge transport at the molecular level. The charge hopping model, often used for amorphous organic materials, describes charge transport as a series of "hops" between adjacent molecules. The rate of this hopping is determined by factors such as the reorganization energy (the energy required to distort the molecular geometry upon accepting a charge) and the charge transfer integral (a measure of the electronic coupling between molecules).

Computational studies on metal quinolates have been performed to elucidate these properties. For a series of alkali metal quinolates, dispersion-corrected DFT was used to calculate reorganization energies and charge transfer integrals. usm.my These parameters were then used within the Marcus theory framework to estimate charge hopping rates. The results indicated that the electron hopping rate for Cesium Quinolate (CsQ) was approximately 150 times greater than that for Lithium Quinolate (LiQ), highlighting the profound impact of the metal ion on charge transport properties. usm.my

Simulations on the well-studied Alq3 have provided a framework for understanding charge transport in these types of materials. These models, which explicitly consider molecular packing and electronic structure, have successfully predicted electron mobilities and explained why these materials are typically better electron transporters than hole transporters. nih.gov The superior electron mobility is often attributed to the larger spatial extent and more effective overlap of the LUMO orbitals between adjacent molecules, which facilitates electron hopping. nih.gov In contrast, the overlap of HOMO orbitals is often less effective, resulting in lower hole mobility. nih.gov These computational approaches are directly transferable to the study of Mgq2 to predict its charge transport characteristics.

| Parameter | Significance | Computational Method |

|---|---|---|

| Reorganization Energy (λ) | Energy cost of molecular geometry change upon charging. Lower λ generally leads to faster charge transport. | DFT Calculations |

| Charge Transfer Integral (J) | Measure of electronic coupling between adjacent molecules. Higher J indicates stronger coupling and faster transport. | DFT Calculations |

| Charge Hopping Rate (k) | The rate at which charge moves between molecules, calculated using Marcus Theory. | Derived from λ and J |

Table 2. Key parameters and computational methods used in the study of charge transport properties in metal quinolates.

Predictive Modeling of Photophysical Properties Based on Electronic Effects

Predictive modeling aims to correlate the electronic structure of a molecule with its observable photophysical properties, such as absorption and emission wavelengths. By understanding how modifications to the molecular structure affect the electronic properties, new materials with tailored characteristics can be designed.

Theoretical Exploration of Excited-State Properties and Luminescence Mechanisms

Understanding the luminescence of Mgq2 requires a theoretical exploration of its excited states. When a molecule absorbs light, it transitions from its ground electronic state to an excited state. The subsequent de-excitation process can occur through radiative pathways (fluorescence or phosphorescence) or non-radiative pathways.

Theoretical calculations, particularly time-dependent DFT (TD-DFT), are used to compute the energies and properties of these excited states. nih.gov These calculations can help identify the nature of the electronic transitions, such as whether they are localized on the ligand (π-π* transitions) or involve the metal center (metal-to-ligand charge transfer, MLCT). For 8-quinolinolate complexes, luminescence typically arises from ligand-centered π-π* transitions.

The study of excited-state dynamics involves modeling the molecule's behavior after initial photoexcitation. nih.gov The molecule can move on the potential energy surfaces of the excited states, potentially transitioning between different electronic states through non-radiative processes. nih.gov These simulations can reveal the pathways that lead to luminescence versus those that result in non-radiative decay back to the ground state. For phosphorescent metal chelates, understanding the transition from the singlet excited state to the triplet excited state (intersystem crossing) is crucial, as phosphorescence originates from the triplet state. The properties of these triplet states have been characterized for similar compounds like Alq3, providing a basis for understanding the potential phosphorescent behavior of Mgq2.

Advanced Material Science Applications of Magnesium 8 Quinolinolate Systems

Fabrication and Device Performance of Thin Films for Optoelectronic Technologies

The fabrication of high-quality thin films is a critical step in the development of optoelectronic devices. For organometallic compounds like Magnesium 8-quinolinolate, vacuum thermal evaporation is a commonly employed technique to deposit uniform thin films. This method allows for precise control over the film thickness and morphology, which are crucial parameters influencing device performance. The substrate temperature, deposition rate, and vacuum pressure are key factors that need to be optimized to achieve the desired film characteristics.

The following table summarizes the performance of OLEDs with related 8-hydroxyquinoline (B1678124) metal complexes, which can serve as a benchmark for the expected performance of Mgq2-based devices.

| Device Structure | Emitter/ETL | Cathode | Driving Voltage (at 20 mA/cm²) | Luminance (at 20 mA/cm²) | Current Efficiency (cd/A) |

| ITO/TPD/Alq3/Cathode | Alq3 | Liq/Al | 7.1 V | 955 cd/m² | 4.8 |

| ITO/TPD/Alq3/Cathode | Alq3 | LiF/Al | 7.8 V | 926 cd/m² | 4.6 |

| ITO/TPD/Alq3/Cathode | Alq3 | Al | 14 V | 314 cd/m² | 1.6 |

This table presents data for Alq3-based OLEDs to provide a comparative context for the potential performance of Mgq2-based devices. core.ac.uk

Role as Electron Transport Layers and Emissive Components in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline are pivotal materials in OLED technology, serving dual roles as both electron transport layers (ETLs) and emissive components. scirp.org Their function is to facilitate the transport of electrons from the cathode and to act as the region for electron-hole recombination, which results in light emission.

As an electron transport material, this compound is expected to possess the necessary characteristics for efficient device operation. An effective ETL should have high electron mobility, good thermal stability, and an appropriate lowest unoccupied molecular orbital (LUMO) energy level to ensure efficient electron injection from the cathode. The introduction of a thin layer of a material like a metal quinolate at the cathode interface can significantly lower the electron injection barrier, leading to improved OLED performance. For example, the use of 8-hydroxy-quinolinato lithium (Liq) as an electron injection layer in Alq3-based OLEDs has been shown to increase the device efficiency by a factor of three compared to a device with only an aluminum cathode. core.ac.uk

In its role as an emissive component, the photoluminescence of the material is of primary importance. This compound exhibits strong fluorescence, a desirable characteristic for an emissive layer. The emission wavelength of Mgq2 can be influenced by its molecular structure and the surrounding chemical environment. Research on a green synthesis method for Mgq2 reported a maximum emission wavelength of 488 nm when excited at 368 nm, indicating its potential as a blue-green light-emitting material. researchgate.net The thermal stability of Mgq2 is also a crucial factor, with studies showing that it is stable up to approximately 470°C, which is beneficial for the longevity of OLED devices. researchgate.net

Characterization and Application Potential of this compound Nanomaterial Architectures

The synthesis and characterization of nanomaterials have opened new avenues for the application of this compound. One-dimensional nanostructures, such as nanorods and nanowires, of 8-hydroxyquinoline metal complexes exhibit unique properties due to their small size and high aspect ratio. researchgate.net

A green synthesis method has been developed to produce this compound crystals with good crystallinity and high purity by reacting 8-hydroxyquinoline and magnesium hydroxide (B78521) in distilled water. researchgate.net Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) have been used to confirm the composition and structure of the synthesized Mgq2. researchgate.net

The potential applications of these nanomaterial architectures in optoelectronics are significant. For instance, tris(8-hydroxyquinoline) aluminum nanowires have been fabricated by thermal evaporation and their morphology was found to be dependent on the fabrication conditions. researchgate.net While specific device applications of Mgq2 nanostructures are still under exploration, their unique optical and electronic properties make them promising candidates for various devices. The high surface area of nanostructures could also be beneficial in applications such as photocatalysis. Studies on other metal oxide nanoparticles, such as silver-doped magnesium oxide, have shown enhanced photocatalytic activity for the degradation of organic dyes. nih.gov

The following table summarizes the key properties of synthesized this compound.

| Property | Value | Reference |

| Synthesis Method | Green synthesis in distilled water | researchgate.net |

| Crystal Structure | Good crystallinity | researchgate.net |

| Purity | High | researchgate.net |

| Maximum Emission Wavelength | 488 nm (at 368 nm excitation) | researchgate.net |

| Thermal Decomposition Temperature | ~470 °C | researchgate.net |

Interfacial Phenomena and Adsorption Studies at Liquid-Liquid Interfaces

The behavior of molecules at liquid-liquid interfaces is crucial for a variety of applications, including emulsion stabilization, phase transfer catalysis, and sensor technology. While direct experimental studies on the interfacial phenomena and adsorption of this compound at liquid-liquid interfaces are not extensively documented, the chemical nature of the molecule allows for informed predictions of its behavior.

This compound, as a metal-organic complex, possesses both hydrophilic (the metal center and heteroatoms) and lipophilic (the quinoline (B57606) rings) moieties. This amphiphilic character suggests that it may exhibit surface-active properties and adsorb at interfaces between two immiscible liquids, such as an oil-water interface. The orientation of the molecule at the interface would likely be such that the more polar parts interact with the aqueous phase, while the nonpolar organic ligands extend into the oil phase. This adsorption can lead to a reduction in the interfacial tension between the two liquids.

Mechanistic Studies of Ion Sensing and Selective Interactions in Vitro

Development of Fluorescent Chemosensors Based on Magnesium 8-Quinolinolate Derivatives

The development of fluorescent chemosensors for magnesium ions (Mg²⁺) has been a significant area of research, driven by the ion's crucial roles in biological systems. Derivatives of 8-hydroxyquinoline (B1678124), a fluorogenic ligand, have emerged as a promising class of these sensors. researchgate.netresearchgate.net While 8-hydroxyquinoline itself has limited fluorescence in aqueous environments, its derivatives can be engineered to exhibit a strong fluorescence response upon binding with Mg²⁺. researchgate.net

A notable advancement in this field is the creation of sensors based on a diaza-18-crown-6 macrocycle appended with two 5-chloro-8-hydroxyquinoline (B194070) groups, known as DCHQ derivatives. researchgate.net These compounds have been designed to selectively bind Mg²⁺ and are effective as fluorescent indicators for total Mg²⁺ assessment and in confocal imaging. nih.govh1.co Researchers have also explored other modifications, such as introducing hydroxyl groups on a fluorescent oxazole (B20620) ring linked to the quinoline (B57606) structure to enhance water solubility and performance in aqueous systems like brines. nih.gov Another approach involves creating phosphinate analogues, such as o-aminophenol-N,N-diacetate-O-methylene-methylphosphinate (APDAP), which modify the chelation site to fine-tune ion selectivity. rsc.org These developments aim to create probes with high affinity, selectivity, and strong fluorescence enhancement for sensitive and reliable Mg²⁺ detection. nih.gov

| Derivative Family | Core Structure | Key Features |

| DCHQ Derivatives | Diaza-18-crown-6 with two 8-hydroxyquinoline units | High affinity for Mg²⁺, significant fluorescence increase upon binding, good selectivity over Ca²⁺. researchgate.netnih.gov |

| APDAP Analogues | o-aminophenol with a phosphinate group | Engineered for enhanced selectivity for Mg²⁺ over Ca²⁺ by altering the geometry of the binding pocket. rsc.org |

| Water-Soluble Probes | Oxazole-quinoline structure with hydroxyl groups | Designed for rapid Mg²⁺ detection in aqueous environments, such as industrial brines. nih.gov |

Chelation-Enhanced Fluorescence (CHEF) Mechanisms for Magnesium Ion Detection

The fluorescence signaling in 8-quinolinolate-based sensors is primarily governed by a mechanism known as Chelation-Enhanced Fluorescence (CHEF). science.govresearchgate.net In the unbound state, the fluorescence of many 8-hydroxyquinoline derivatives is weak or "quenched." This quenching is often due to non-radiative relaxation pathways, such as photoinduced electron transfer (PET) or photoinduced proton transfer, which dissipate the energy from absorbed light without emitting photons. researchgate.netnih.gov

Upon the introduction of Mg²⁺ ions, the 8-quinolinolate derivative acts as a chelator, binding the metal ion. This coordination has a profound effect on the electronic structure of the molecule. The binding of Mg²⁺ restricts the non-radiative decay processes like PET. researchgate.netnih.gov By inhibiting these quenching pathways, the energy is instead released as light, leading to a significant increase in the fluorescence quantum yield and a strong "turn-on" signal. researchgate.net Crystal structures of related sensor-metal complexes indicate that a proton shift can occur upon complex formation, which precludes both photo-induced proton and electron transfer, thereby allowing for strong fluorescence emission. researchgate.net This CHEF mechanism is central to the high sensitivity of these probes, as it creates a large contrast between the low fluorescence of the free ligand and the high fluorescence of the magnesium-bound complex. science.gov

Investigation of Selectivity and Affinity of Derivatives for Magnesium(II) Over Competing Divalent Cations (e.g., Calcium)

A critical requirement for a useful Mg²⁺ sensor is high selectivity, particularly over calcium (Ca²⁺), which is often present at much higher concentrations in biological and environmental samples. nih.gov Derivatives of 8-hydroxyquinoline have demonstrated remarkable selectivity for Mg²⁺. For instance, DCHQ derivatives exhibit a strong fluorescence increase upon binding Mg²⁺, while their fluorescence is not significantly affected by other divalent cations, most notably Ca²⁺, or by pH changes within the physiological range. researchgate.netnih.govh1.co

The affinity of these sensors for Mg²⁺ is quantified by the dissociation constant (Kd), with lower values indicating higher affinity. Studies have reported Kd values for DCHQ derivatives to be in the micromolar range, which is suitable for detecting physiological concentrations of Mg²⁺. researchgate.netnih.gov The selectivity arises from the specific coordination geometry and electronic properties of the binding pocket created by the ligand, which preferentially accommodates the smaller ionic radius and higher charge density of Mg²⁺ compared to Ca²⁺. nih.gov

To further improve this selectivity, researchers have synthesized analogues designed to disfavor the binding of larger ions. The phosphinate-based chelate APDAP, an analogue of the less selective APTRA ligand, was shown to reduce the affinity for Ca²⁺ by over two orders of magnitude while only moderately decreasing the affinity for Mg²⁺, resulting in a substantial improvement in selectivity. rsc.org

Table of Dissociation Constants (Kd) and Selectivity

| Compound/Derivative | Kd for Mg²⁺ (µM) | Kd for Ca²⁺ (µM) | Selectivity (Kd Ca²⁺ / Kd Mg²⁺) |

|---|---|---|---|

| DCHQ Derivative 1 | 44 nih.gov | Significantly higher; fluorescence not notably affected by Ca²⁺ nih.gov | High |

| DCHQ Derivative 2 | 73 nih.gov | Significantly higher; fluorescence not notably affected by Ca²⁺ nih.gov | High |

| APTRA | ~2,100 | ~1.1 | ~0.0005 (Favors Ca²⁺) rsc.org |

| APDAP | ~14,000 | ~200 | ~0.014 (Improved Mg²⁺ selectivity over APTRA) rsc.org |

Advanced Fluorometric Methods for Quantitative Assessment of Ion Content

The strong fluorescence response of this compound derivatives enables their use in advanced fluorometric methods for the quantitative analysis of Mg²⁺. These methods are valued for their high sensitivity and non-invasive nature. researchgate.netnih.gov

One common technique is fluorescence titration . In this method, a solution of the chemosensor is titrated with increasing concentrations of Mg²⁺. The fluorescence intensity is measured after each addition, and a calibration curve is generated by plotting the intensity against the Mg²⁺ concentration. nih.gov This curve often shows a linear relationship within a specific concentration range, allowing for the determination of unknown Mg²⁺ concentrations in samples. nih.gov The detection limit for some water-soluble probes developed for industrial applications has been reported to be as low as 6.06 μmol/L. nih.gov

For biological applications, these probes are used with sophisticated imaging techniques. Confocal laser scanning microscopy allows for the visualization and mapping of Mg²⁺ distribution within living cells and tissues in three dimensions. nih.govnih.gov By loading cells with a DCHQ derivative, researchers can track changes in intracellular Mg²⁺ concentration in response to various stimuli, providing insights into the ion's role in cellular processes. researchgate.netnih.gov Other methods, such as flow cytometry , can also be employed for high-throughput analysis of Mg²⁺ levels in cell populations. thermofisher.com These advanced techniques, built upon the fundamental properties of this compound chemosensors, provide powerful tools for quantitative ion assessment in diverse scientific fields. nih.gov

Conclusion and Future Research Directions in Magnesium 8 Quinolinolate Chemistry

Summary of Key Research Advancements and Scientific Contributions

Research into Magnesium 8-quinolinolate has led to notable progress in the realm of materials science. A significant contribution has been the development of a "green" synthesis method, which involves the reaction of 8-hydroxyquinoline (B1678124) and magnesium hydroxide (B78521) in distilled water. This environmentally friendly approach produces this compound with good crystallinity and high purity, boasting a yield of 84.56%. researchgate.net

The compound exhibits high thermal stability, with thermogravimetric analysis indicating decomposition at approximately 470°C, making it a viable candidate for applications requiring robust materials. researchgate.net Furthermore, its photoluminescence properties are a key area of advancement. When excited with a wavelength of 368 nm, solid this compound emits a maximum wavelength of 488 nm, highlighting its potential as a luminescent material. researchgate.net These findings underscore the scientific contribution of establishing a sustainable synthesis route and characterizing the fundamental properties of this compound, which paves the way for its application in various technologies.

Identification of Emerging Challenges and Unexplored Avenues in Synthesis and Characterization

Despite the advancements in green synthesis, challenges remain in the large-scale production of this compound with consistent morphology and purity, which are crucial for commercial applications. researchgate.net An unexplored avenue in synthesis is the development of methods that allow for precise control over the material's nanostructure, which could significantly influence its optoelectronic properties.

In terms of characterization, while standard techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and infrared (IR) spectroscopy have been effectively utilized to confirm the crystal structure and purity, there is a need for more advanced characterization. researchgate.net Unexplored avenues include the use of in-situ and operando characterization techniques to study the dynamic behavior of this compound under operational conditions in devices. Furthermore, a deeper understanding of the photophysical processes, including the dynamics of excited states, is essential for optimizing its performance in light-emitting applications.

Prospects for Rational Design of Novel Optoelectronic Architectures

This compound holds considerable promise for the rational design of novel optoelectronic architectures, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Its inherent luminescent properties and thermal stability make it an attractive material for the emissive layer in such devices. researchgate.net The prospect of tuning its emission wavelength through chemical modification of the 8-hydroxyquinoline ligand opens up possibilities for creating a new generation of color-tunable OLEDs.

Future research will likely focus on the rational design of device architectures that maximize the efficiency and lifetime of this compound-based OLEDs. This includes the exploration of host-guest systems, where this compound is doped into a suitable host material to optimize energy transfer and prevent concentration quenching. Furthermore, the development of flexible and transparent electronic devices represents a significant future prospect, where the processability and stability of this compound could be highly advantageous.

Integration of Advanced Computational Approaches for Predictive Material Design

The integration of advanced computational approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, is a critical future direction for the predictive design of this compound-based materials. While specific computational studies on this compound are not yet widely reported, the application of these methods to similar metal-organic complexes has proven invaluable. mdpi.com

Computational modeling can provide deep insights into the electronic structure, excited-state properties, and charge transport characteristics of this compound. This predictive capability can guide the rational design of new derivatives with tailored optoelectronic properties. For instance, DFT calculations can be employed to screen potential ligand modifications that would lead to desired emission colors or improved charge injection/transport properties. Molecular dynamics simulations can further be used to understand the morphological stability and intermolecular interactions in thin films, which are crucial for device performance and longevity. The synergy between computational prediction and experimental validation will accelerate the discovery of next-generation materials for optoelectronic applications.

Future Trajectories in Chemosensing Technology Development

The foundational role of the 8-hydroxyquinoline moiety as a fluorescent sensor for metal ions suggests a promising future for this compound in chemosensing technology. researchgate.net While much of the existing research focuses on the ligand itself, the unique properties of the magnesium complex could be harnessed for selective ion detection.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize magnesium 8-quinolinolate complexes?

- Methodology : Adapt protocols from lanthanoid 8-quinolinolate syntheses (e.g., trinuclear [Ln(III)₃(OQ)₉] via ligand substitution reactions under inert conditions). Use elemental analysis, FT-IR (to confirm ligand coordination), and X-ray crystallography for structural elucidation . For magnesium, optimize stoichiometry and solvent systems (e.g., THF or DMF) to stabilize tetrahedral or octahedral geometries. Include purity validation via HPLC or TLC .

Q. What spectroscopic techniques are critical for confirming the coordination mode of 8-quinolinolate ligands?

- Methodology : Combine UV-Vis (to detect π→π* and charge-transfer transitions), FT-IR (O– and N–metal stretching frequencies at ~450–550 cm⁻¹), and X-ray absorption spectroscopy (EXAFS/XANES) to resolve bonding geometry. For paramagnetic systems, employ EPR to probe metal-ligand interactions .

Q. How do electron-donating/withdrawing substituents on the quinoline skeleton affect metal complex properties?

- Methodology : Synthesize derivatives with substituents at C-5 or C-7 (e.g., –NO₂, –OCH₃) and compare photophysical (emission λmax shifts via fluorescence spectroscopy) and electrochemical (cyclic voltammetry for HOMO/LUMO tuning) properties. DFT calculations (B3LYP/6-31G*) can model substituent effects on electronic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in magnetic behavior between gadolinium and dysprosium 8-quinolinolate complexes?

- Methodology : For gadolinium (isotropic, S = 7/2), fit dc magnetic susceptibility data to the Heisenberg model to quantify antiferromagnetic exchange (J = -0.068 cm⁻¹). For dysprosium (anisotropic), use ac susceptibility and CASSCF/ab initio calculations to correlate slow relaxation (Ueff = 92 K) with crystal field splitting and axiality . Contrast with terbium complexes, which require applied dc fields to observe relaxation .

Q. What mechanistic insights explain the catalytic activity of Ru–NHC–8-quinolinolate complexes in olefin metathesis?

- Methodology : Study activation pathways (e.g., acid-induced ligand substitution) via in situ NMR or mass spectrometry. DFT (M06-L/def2-TZVP) can model transition states and quantify electronic effects of NHC ligands (e.g., IPr vs. SIPr) on carbene formation . Validate with kinetic profiling (Eyring plots) .

Q. How can DFT simulations predict the photodynamic properties of nitrosylruthenium(II)–8-quinolinolate isomers?

- Methodology : Optimize cis/trans isomer geometries using ωB97XD/cc-pVTZ. Calculate excited-state transitions (TDDFT) to correlate with experimental UV-Vis/emission spectra. Solvent effects (PCM model) and spin-orbit coupling (for triplet states) are critical for accuracy .

Q. What experimental strategies address conflicting reports on copper 8-quinolinolate leaching rates in environmental studies?

- Methodology : Standardize leaching protocols (e.g., French NF X 41-565) with controlled variables (pH, soil type). Use ICP-MS for Cu quantification and statistical modeling (ANOVA) to isolate factors (e.g., wood porosity, treatment method) .

Methodological Challenges and Future Directions

- Synthetic Limitations : Magnesium’s high oxophilicity may destabilize 8-quinolinolate coordination. Explore chelating additives (e.g., crown ethers) or low-temperature synthesis.

- Data Reproducibility : Discrepancies in magnetic/optical properties may arise from trace solvent retention (e.g., THF in crystal lattices). Use TGA-MS to confirm solvent-free structures .

- Advanced Characterization : Pair X-ray diffraction with PDF (pair distribution function) analysis for amorphous or nanocrystalline samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.